![molecular formula C28H28N4O7 B2589017 5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide CAS No. 866346-01-2](/img/no-structure.png)
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
A significant application of this compound is in antitumor research. Studies have shown that similar quinazolinone analogues possess potent antitumor activity. For example, a study by Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone derivatives exhibit broad spectrum antitumor activity, with potency higher than the positive control 5-FU. This indicates the potential of such compounds in cancer therapy.
Pro-Drug System for Anticancer Drugs
Another application is in the development of pro-drugs for cancer treatment. Berry et al. (1997) described how 5-substituted isoquinolin-1-ones, related to the queried compound, can be utilized as pro-drugs. Their bioreductive activation can trigger the release of parent drugs in hypoxic solid tumors, indicating their potential in targeted cancer therapy (Berry et al., 1997).
Anti-Inflammatory Properties
Compounds structurally related to the queried chemical have been studied for their anti-inflammatory properties. A study by Prajapat & Talesara (2016) investigated benzimidazole and quinazoline derivatives for their anti-inflammatory activity, demonstrating significant effects compared to standard drugs.
Antimicrobial and Cytotoxic Potential
Quinazoline derivatives have also shown promise in antimicrobial and cytotoxic research. Devi et al. (2013) synthesized oxazolidinone analogues of chloroquinoline, which displayed inhibitory effects on cancer cell lines and microbial growth. This suggests the dual utility of such compounds in both cancer and infectious disease research.
Antioxidative and Anti-Diabetic Properties
A study on novel furanyl derivatives from red seaweed, closely related to the queried compound, revealed antioxidative and anti-diabetic properties. These compounds showed significant inhibitory activities towards enzymes involved in diabetes and exhibited antioxidative effects, indicating their potential in diabetes and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Mechanism of Action
Target of action
The compound “5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide” contains a 2,3-dihydro-1,4-benzodioxin moiety . Compounds with this moiety have been reported to exhibit various biological activities, including diuretic and antihypertensive properties . .
Mode of action
Without specific information about the targets of “5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide”, it’s challenging to describe its mode of action. Generally, compounds with a 2,3-dihydro-1,4-benzodioxin moiety might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Compounds with similar structures have been involved in pathways related to blood pressure regulation and fluid balance .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its physicochemical properties, such as solubility, permeability, and stability .
Action environment
The action, efficacy, and stability of “5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethylamine with 2,4-dioxoquinazoline-3-carboxylic acid, followed by coupling with N-(furan-2-ylmethyl)pentanamide.", "Starting Materials": [ "2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethylamine", "2,4-dioxoquinazoline-3-carboxylic acid", "N-(furan-2-ylmethyl)pentanamide", "Coupling reagents and solvents" ], "Reaction": [ "Step 1: 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethylamine is reacted with 2,4-dioxoquinazoline-3-carboxylic acid in the presence of coupling reagents and solvents to form 5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]amine intermediate.", "Step 2: The intermediate is then coupled with N-(furan-2-ylmethyl)pentanamide in the presence of coupling reagents and solvents to form the final compound, 5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide.", "Step 3: The final compound is purified and characterized using various analytical techniques." ] } | |
CAS RN |
866346-01-2 |
Molecular Formula |
C28H28N4O7 |
Molecular Weight |
532.553 |
IUPAC Name |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H28N4O7/c33-25(29-17-20-6-5-13-37-20)9-3-4-12-31-27(35)21-7-1-2-8-22(21)32(28(31)36)18-26(34)30-19-10-11-23-24(16-19)39-15-14-38-23/h1-2,5-8,10-11,13,16H,3-4,9,12,14-15,17-18H2,(H,29,33)(H,30,34) |
InChI Key |
MIEBVJISKYKPKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
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